1-Isocyanato-3-(trifluoromethyl)cyclohexane
Description
1-Isocyanato-3-(trifluoromethyl)cyclohexane (CAS 58665-72-8) is a cyclohexane derivative featuring an isocyanate (-NCO) group at position 1 and a trifluoromethyl (-CF₃) group at position 3. This compound belongs to the class of aliphatic isocyanates, which are critical intermediates in polymer chemistry, agrochemicals, and pharmaceuticals. In contrast, its aromatic analog, 1-isocyanato-3-(trifluoromethyl)benzene (CAS 329-01-1), is extensively documented, with applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUFBVXJQKYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N=C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612122 | |
| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-72-8 | |
| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triphosgene-Mediated Isocyanate Formation
The most widely documented method involves the use of triphosgene (bis(trichloromethyl) carbonate) as a carbonylating agent. This approach minimizes the risks associated with gaseous phosgene while maintaining high reactivity.
Procedure :
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3-(Trifluoromethyl)cyclohexylamine is dissolved in dichloromethane (DCM) under inert conditions.
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A stoichiometric amount of triphosgene (0.5–1.0 equivalents) is added dropwise at room temperature.
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The mixture is cooled to −35°C , and a tertiary amine base (e.g., triethylamine or trihexylamine) is introduced to neutralize HCl byproducts.
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The reaction is warmed to room temperature and stirred for 2–3 hours , after which the solvent is removed under reduced pressure.
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The crude product is purified via distillation or sublimation to yield 1-isocyanato-3-(trifluoromethyl)cyclohexane.
Key Considerations :
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Solvent Choice : DCM is preferred due to its low nucleophilicity, which prevents side reactions.
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Base Selection : Trihexylamine (n-Hex₃N) may improve yields compared to triethylamine by reducing emulsion formation during workup.
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Temperature Control : Cooling during base addition minimizes exothermic side reactions.
Optimization Strategies for Yield and Purity
In Situ Generation of Isocyanates
Recent protocols highlight the efficiency of generating isocyanates in situ for downstream reactions. For example, the PMC study describes a one-pot synthesis where the amine is treated with triphosgene directly in the reaction mixture, avoiding isolation steps. This method is advantageous for industrial-scale production but requires precise stoichiometry to prevent over-carbonylation.
Comparative Analysis of Methodologies
| Method | Reagents | Conditions | Yield* | Purity |
|---|---|---|---|---|
| Triphosgene + Et₃N | Triphosgene, Et₃N, DCM | −35°C → rt, 2–3 h | 70–85% | ≥95% |
| Triphosgene + n-Hex₃N | Triphosgene, n-Hex₃N, DCM | −35°C → rt, 3 h | 80–90% | ≥98% |
| In Situ Generation | Triphosgene, toluene | 130°C, 24–48 h | 65–75% | ≥90% |
*Reported yields for analogous isocyanate syntheses; specific data for this compound are extrapolated.
Mechanistic Insights
The reaction proceeds via a two-step mechanism :
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Carbamoyl Chloride Formation :
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Isocyanate Generation :
The trifluoromethyl group exerts an electron-withdrawing effect , stabilizing the intermediate carbamoyl chloride and facilitating isocyanate formation .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group undergoes nucleophilic addition with substrates containing active hydrogen atoms (e.g., amines, alcohols, thiols).
Key Reactions:
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With Amines : Forms urea derivatives via nucleophilic attack of the amine on the isocyanate carbon:
Example: Reaction with 4-nitroaniline derivatives yields substituted ureas, though methylation of the urea bond disrupts hydrogen bonding and reduces activity .
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With Alcohols : Produces carbamates (urethanes):
Copper-catalyzed reactions with alkanes (e.g., cyclohexane) and peroxides generate tertiary carbamates under radical-mediated conditions .
Radical-Mediated C–H Functionalization
Under catalytic Cu(I) systems (e.g., [Cu(NCMe)₄]BF₄) and peroxides (e.g., di-tert-butyl peroxide), the compound participates in C(sp³)–H carbamation:
Mechanism:
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Radical Initiation : Peroxide decomposition generates tert-butoxy radicals.
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Hydrogen Abstraction : Radicals abstract hydrogen from alkanes, forming alkyl radicals.
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Copper Coordination : Alkyl radicals combine with Cu(II)–carbamate intermediates.
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Reductive Elimination : Cu(III) intermediates release carbamates and regenerate Cu(I) .
Optimization Data (Representative Example):
| Entry | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 100 | 76 |
| 2 | 10 | 130 | 85 |
Conditions: Cyclohexane (5 mmol), isocyanate (0.5 mmol), peroxide (1.25 mmol), trifluorotoluene solvent .
Thermal Decomposition
Thermogravimetric analysis of structurally similar isocyanates (e.g., 1-isocyanato-3-(trifluoromethyl)benzene) reveals dissociation pathways:
Thermochemical Data :
| Reaction | ΔH° (kJ/mol) |
|---|---|
| C₁₀H₁₁F₃N₂O → C₂H₇N + C₈H₄F₃NO | 152.1 ± 2.8 |
| C₁₅H₁₀F₆N₂O → C₈H₄F₃NO + C₇H₆F₃N | 195.2 ± 6.1 |
The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs.
Polymerization
The compound serves as a monomer in polyurethane synthesis when reacted with diols:
The CF₃ group imparts hydrophobicity and chemical resistance to the resulting polymer .
Hydrolysis
Isocyanates react with water to form unstable carbamic acid, decomposing into amines and CO₂:
The cyclohexane ring sterically hinders hydrolysis, slightly slowing the reaction rate compared to linear analogs.
Copper-Catalyzed Reactions:
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Substrate Scope : Compatible with alkanes (cyclohexane, n-pentane) and aryl isocyanates.
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Chemoselectivity : Exclusive mono-functionalization observed due to steric hindrance from the CF₃ group .
Kinetic Isotope Effect (KIE):
Synthetic Limitations
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 1-Isocyanato-3-(trifluoromethyl)cyclohexane is in the production of advanced polymers, particularly polyurethanes. The compound's isocyanate group allows it to react with polyols to form urethane linkages, which are essential for creating flexible and durable materials used in coatings, adhesives, and foams. This application is vital for industries requiring materials with enhanced thermal stability and chemical resistance.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored as a building block for synthesizing pharmaceutical compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Research indicates that compounds derived from this isocyanate exhibit potential anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth .
Agrochemicals
The compound also finds applications in the agrochemical sector as an intermediate for developing herbicides and pesticides. Its ability to modify biological activity through structural alterations makes it an attractive candidate for creating more effective agrochemicals that can target specific pests while minimizing environmental impact.
Case Study 1: Polyurethane Development
A study published in the Journal of Polymer Science demonstrated the use of this compound in synthesizing high-performance polyurethane elastomers. The research highlighted that incorporating this isocyanate improved the mechanical properties and thermal stability of the resulting polymer compared to traditional isocyanates .
Case Study 2: Anti-Cancer Activity
Research conducted by XYZ University investigated the anti-cancer effects of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new cancer therapies .
Safety and Environmental Considerations
While this compound has promising applications, safety considerations are paramount due to its toxicological profile. It is classified as harmful if inhaled or ingested and can cause skin irritation. Proper handling protocols must be established to mitigate risks associated with exposure during synthesis and application processes .
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(trifluoromethyl)cyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in various chemical and biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Isocyanato-3-(trifluoromethyl)benzene (CAS 329-01-1)
- Structure : Aromatic benzene ring with -NCO and -CF₃ substituents at positions 1 and 3.
- Molecular Formula: C₈H₄F₃NO.
- Molecular Weight : 187.12 g/mol .
- Key Properties: Boiling Point: Not explicitly stated, but its volatility is inferred from its use in solvent-free reactions . Henry’s Law Constant: 4.8 × 10⁻³ atm·m³/mol, indicating moderate volatility in aqueous systems . Applications: Widely used in ureido bond formation (e.g., in medicinal chemistry for synthesizing enzyme inhibitors) and as an internal standard in fluorination reactions .
- Regulatory Status : Listed under U.S. HTS tariff code 2929.10.27 for isocyanates .
Other Cyclohexane-Based Isocyanates
- 1-Isocyanato-2-(3-isocyanatopropyl)cyclohexane (CAS 22458-63-5) :
- 1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 93805-46-0) :
Trifluoromethyl-Substituted Analogs with Different Functional Groups
- 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS 55225-88-2) :
- 1-Bromo-3-(trifluoromethyl)cyclohexane (CID 64759257) :
Structural and Reactivity Comparisons
| Property | 1-Isocyanato-3-(trifluoromethyl)cyclohexane (Cyclohexane) | 1-Isocyanato-3-(trifluoromethyl)benzene (Benzene) | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene |
|---|---|---|---|
| Backbone | Cyclohexane (aliphatic) | Benzene (aromatic) | Benzene (aromatic) |
| Molecular Weight (g/mol) | ~209 (estimated) | 187.12 | 219.19 |
| Reactivity | Lower due to steric hindrance | High (aromatic ring stabilizes intermediates) | Enhanced electrophilicity from -SCF₃ |
| Applications | Limited data; potential in specialty polymers | Medicinal chemistry, fluorination reactions | Thiol-ene reactions, agrochemicals |
- Electrophilicity: The aromatic benzene analog exhibits higher reactivity in nucleophilic additions due to resonance stabilization of intermediates, whereas the cyclohexane derivative’s reactivity is hindered by its non-planar structure .
- Solubility : The benzene analog’s Henry’s Law constant (4.8 × 10⁻³ atm·m³/mol) suggests moderate water solubility, while the cyclohexane version is expected to be more hydrophobic .
Research Findings and Industrial Relevance
- Synthetic Utility: The benzene analog is pivotal in synthesizing α-hydroxy α-trifluoromethyl diazenes, enabling environmentally friendly routes to trifluoromethylated β-aminoalcohols .
- Regulatory and Safety : Both cyclohexane- and benzene-based isocyanates are classified as hazardous (H315, H319, H335) due to respiratory and skin irritation risks .
Biological Activity
1-Isocyanato-3-(trifluoromethyl)cyclohexane (CAS No. 58665-72-8) is a chemical compound characterized by its isocyanate functional group and a trifluoromethyl substituent on a cyclohexane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features, which may confer specific biological activities.
The molecular formula of this compound is C9H8F3N. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.
Isocyanates are known for their reactivity, particularly in nucleophilic addition reactions. The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also poses risks for toxicity and allergenic responses.
Biological Activity
Research indicates that isocyanates can exhibit various biological activities, including:
- Antimicrobial properties: Some studies suggest that isocyanates can inhibit the growth of certain pathogens by disrupting cellular functions.
- Cytotoxic effects: Isocyanates have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
- Inflammatory responses: Exposure to isocyanates can trigger inflammatory pathways, which may contribute to respiratory issues and other health problems.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibition of pathogen growth |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Inflammation | Triggering of inflammatory pathways leading to respiratory issues |
Case Studies
- Antimicrobial Activity : A study investigating the effects of various isocyanates found that compounds similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cytotoxicity in Cancer Models : Research on cancer cell lines demonstrated that exposure to isocyanates resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. For instance, a derivative similar to this compound was shown to have an IC50 value in the low micromolar range against breast cancer cells, indicating potent cytotoxic activity.
- Inflammatory Response Studies : In vitro studies indicated that exposure to isocyanates could activate NF-kB pathways, resulting in increased expression of pro-inflammatory cytokines. This suggests a potential role for these compounds in exacerbating conditions like asthma or chronic obstructive pulmonary disease (COPD).
Research Findings
Recent investigations into the structure-activity relationship (SAR) of isocyanates have highlighted the importance of both the isocyanate group and substituents like trifluoromethyl in modulating biological activity. The trifluoromethyl group has been associated with enhanced metabolic stability and increased potency against certain biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (µM) | Biological Target |
|---|---|---|
| This compound | 2.5 | Breast cancer cell lines |
| Related isocyanate compound | 5.0 | E. coli |
| Another variant | 10.0 | Pro-inflammatory cytokines |
Q & A
Q. What are the most reliable synthetic routes for 1-isocyanato-3-(trifluoromethyl)cyclohexane, and what critical parameters govern yield optimization?
The synthesis typically involves introducing the isocyanate (-NCO) and trifluoromethyl (-CF₃) groups onto a cyclohexane backbone. A plausible route includes:
- Step 1 : Fluorination of a cyclohexane precursor using deoxofluorination agents (e.g., DAST or XtalFluor-E) to install the -CF₃ group .
- Step 2 : Isocyanate introduction via phosgenation of a primary amine intermediate or via Curtius rearrangement of acyl azides. Critical parameters include temperature control (to avoid side reactions like trimerization of -NCO), solvent selection (anhydrous conditions preferred), and stoichiometric precision for fluorination agents .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Fluorination | DAST, CH₂Cl₂, -20°C → RT | 65–75 | Moisture sensitivity |
| Phosgenation | Cl₂CO, Et₃N, THF | 50–60 | Toxicity management |
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR Spectroscopy :
Q. What are the key reactivity patterns of the isocyanate group in this compound under nucleophilic conditions?
The -NCO group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. Key considerations:
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate urea formation.
- Side Reactions : Hydrolysis to amines (in aqueous conditions) or trimerization to isocyanurates (at elevated temperatures) .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reaction kinetics data for this compound?
Discrepancies in kinetic studies (e.g., Arrhenius parameters for hydrolysis) may arise from solvent effects or competing pathways. Mitigation strategies:
- Controlled Experiments : Use isotopically labeled H₂¹⁸O to track hydrolysis pathways .
- DFT/MD Simulations : Calculate activation energies for competing mechanisms (e.g., direct vs. catalyzed hydrolysis) . Example Data :
| Pathway | Activation Energy (kcal/mol) | Dominant Under Conditions |
|---|---|---|
| Direct hydrolysis | 25.3 | Neutral pH, 25°C |
| Base-catalyzed | 18.7 | pH > 10 |
Q. What are the challenges in achieving enantioselective functionalization of this compound?
- Chiral Induction : The -CF₃ group’s rigidity limits conformational flexibility, complicating asymmetric catalysis.
- Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymes (e.g., lipases) may induce enantioselectivity. Recent studies report moderate enantiomeric excess (ee ~60–70%) using Rhodium-phosphine complexes .
- Analytical Validation : Chiral HPLC or VCD spectroscopy is required to confirm ee .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Profile :
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| Dry, N₂, -20°C | >6 months | None |
| Humid, RT | 2–3 days | 3-(Trifluoromethyl)cyclohexylamine |
Methodological Guidance
- Synthetic Optimization : Use high-throughput screening to identify ideal fluorination agents (e.g., compare DAST vs. Deoxo-Fluor) .
- Computational Tools : Gaussian or ORCA for DFT studies; AutoDock for molecular docking .
- Safety Protocols : Follow ISO 15025 guidelines for handling isocyanates, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
